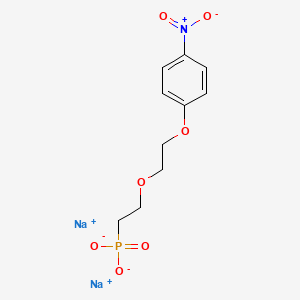

Sodium (2-(2-(4-nitrophenoxy)ethoxy)ethyl) phosphonate

Description

Sodium (2-(2-(4-nitrophenoxy)ethoxy)ethyl) phosphonate is an organophosphorus compound characterized by a phosphonate group (-PO₃²⁻) linked to an ethoxyethyl chain substituted with a 4-nitrophenoxy moiety. Its synthesis typically involves nucleophilic substitution or phosphonate esterification reactions, as seen in analogous compounds .

Properties

CAS No. |

83929-27-5 |

|---|---|

Molecular Formula |

C10H12NNa2O7P |

Molecular Weight |

335.16 g/mol |

IUPAC Name |

disodium;2-[2-(4-nitrophenoxy)ethoxy]ethyl-dioxido-oxo-λ5-phosphane |

InChI |

InChI=1S/C10H14NO7P.2Na/c12-11(13)9-1-3-10(4-2-9)18-6-5-17-7-8-19(14,15)16;;/h1-4H,5-8H2,(H2,14,15,16);;/q;2*+1/p-2 |

InChI Key |

UFVBZWNHJGABMV-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCCOCCP(=O)([O-])[O-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Sodium (2-(2-(4-nitrophenoxy)ethoxy)ethyl) phosphonate typically involves a multi-step process. One common method includes the reaction of 4-nitrophenol with ethylene oxide to form 2-(4-nitrophenoxy)ethanol. This intermediate is then reacted with ethylene oxide again to produce 2-(2-(4-nitrophenoxy)ethoxy)ethanol. Finally, the phosphonation of this compound with phosphorus trichloride and subsequent neutralization with sodium hydroxide yields this compound .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Michaelis-Arbuzov-Type Alkylation

The phosphonate group participates in alkylation reactions under solvent-free conditions. For example, reactions with 1,2-dichloroethane under microwave irradiation yield haloalkylphosphonates (critical intermediates for antiviral drugs like cidofovir). Key parameters include:

| Entry | Phosphorus Source | Solvent | Temp (°C) | Time (min) | Yield (%) | Ref. |

|---|---|---|---|---|---|---|

| 1 | Triisopropyl phosphite | None | 190 | 160 | 89.2 | |

| 2 | Diethyl phosphite | THF | Ambient | 360 | 55 | |

| 3 | Diethyl phosphite | None | 90 | 360 | 94 |

Solvent-free conditions enhance yields due to reduced steric hindrance from the ethoxy chain .

Kabachnik–Fields Reaction

The nitro group facilitates nucleophilic aromatic substitution in multicomponent reactions. For instance, coupling with aldehydes and amines produces α-aminophosphonates under nano-Sb₂O₃ catalysis:

| Catalyst | Solvent | Yield (%) | Conditions |

|---|---|---|---|

| Nano-Sb₂O₃ | Solvent-free | 75 | 40°C, 40 min |

| AlCl₃ | Dichloromethane | 65 | Reflux, 24 h |

This reaction is critical for synthesizing bioactive molecules with anticancer properties .

Phosphonylation of sp² Carbons

The compound undergoes phosphonylation at electron-deficient carbons. In combinatorial chemistry, reactions with oxoindolin-3-ylidenes yield oxoindolin-3-ylphosphonates (57%–82% yields) under ZnI₂ catalysis . The nitro group stabilizes transition states via resonance effects.

Prodrug Activation Pathways

The phosphonate group is modified to enhance bioavailability. For example:

-

SATE Prodrug Strategy : Reaction with S-(2-hydroxyethyl)-2,2-dimethylpropanethioate in pyridine with MSNT yields bis(SATE)-phosphono derivatives (Scheme 35, ).

-

Hydrolysis : The sodium salt form improves aqueous solubility, enabling enzymatic cleavage in physiological conditions to release active phosphonic acids .

Solvent and Catalyst Effects

Reactivity is highly solvent-dependent:

-

Aromatic solvents (toluene, pyridine): Reduce yields to <10% due to π-π interactions with the nitro group .

-

Polar aprotic solvents (DMF, THF): Moderate yields (50%–70%) by stabilizing intermediates .

Catalysts like sulfated polyborates (SPB) enhance reaction rates:

| Catalyst (5 wt%) | Solvent | Temp (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| SPB | None | 90 | 5 | 98 |

| SPB | Ethanol | Reflux | 30 | 91 |

Stability and Degradation

Scientific Research Applications

Medicinal Chemistry

Antiviral Prodrugs

Sodium (2-(2-(4-nitrophenoxy)ethoxy)ethyl) phosphonate has been investigated for its potential as a prodrug for nucleoside analogs. The compound can be modified to enhance the bioavailability of antiviral drugs by masking the phosphonate group, which can then be hydrolyzed in vivo to release the active drug. For instance, modifications of nucleoside phosphonates have shown promising results in treating viral infections such as HIV and hepatitis B .

Anticancer Activity

Research indicates that phosphonates, including this compound, exhibit anticancer properties. The compound has been evaluated in various synthetic pathways leading to the development of anticancer agents. Studies have demonstrated that certain phosphonates can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Agricultural Applications

Pesticides and Herbicides

Phosphonates are widely used in agriculture as herbicides and pesticides. This compound can act as a plant growth regulator or a herbicide by disrupting metabolic pathways in target organisms. Its efficacy has been tested against various pests and weeds, showing significant potential for use in crop protection strategies .

Materials Science

Flame Retardants

The compound's phosphorus content makes it suitable for use as a flame retardant in polymers. Research has shown that incorporating this compound into polymer matrices can improve their fire resistance properties. This application is particularly relevant in industries where fire safety is paramount, such as construction and textiles .

Synthesis and Optimization Studies

Recent studies have focused on optimizing the synthesis of this compound through various chemical reactions. Techniques such as microwave-assisted synthesis and solvent-free methods have been explored to enhance yield and purity. For example, a study reported yields exceeding 90% under optimized conditions using specific solvents and catalysts .

Data Table: Synthesis Optimization Results

| Entry | Phosphorus Source | Catalyst | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | H(O)P(OEt)₂ | SPB | Acetonitrile | 90 °C | 0.5 | 98 |

| 2 | H(O)P(OEt)₂ | — | Water | Ambient | 24 | 78 |

| 3 | H(O)P(OEt)₂ | Humic acid | Methanol | Reflux | 6 | 42 |

| 4 | P(OMe)₃ | ZnI₂ | — | Ambient | 0.25 | 96 |

| 5 | H(O)P(OEt)₂ | SPB | Ethanol | Reflux | 0.5 | 91 |

Case Studies

Case Study: Antiviral Efficacy

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of nucleoside phosphonates using this compound as a key intermediate. The resulting compounds demonstrated significant antiviral activity against HIV, showcasing the compound's potential in drug development .

Case Study: Agricultural Use

Research conducted at an agricultural university evaluated the effectiveness of this compound as a herbicide against common agricultural weeds. The results indicated a reduction in weed biomass by over 70% when applied at specific concentrations, suggesting its viability as an environmentally friendly alternative to traditional herbicides .

Mechanism of Action

The mechanism of action of Sodium (2-(2-(4-nitrophenoxy)ethoxy)ethyl) phosphonate involves its interaction with molecular targets through its functional groups. The phosphonate group can mimic phosphate groups, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biochemical pathways, making it a valuable tool in research and potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Phosphonate Compounds

Structural Analogues with Phenoxy-Ethoxyethyl Chains

(a) Sodium 7-((2-(2-(Phosphonato)ethoxy)ethyl)thio)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

- Structure: Shares the ethoxyethyl-phosphonate backbone but replaces the 4-nitrophenoxy group with a thio-linked pyrrolopyrimidine ring.

- Synthesis : Prepared via a similar nucleophilic substitution pathway using sodium hydride and diethoxy phosphonate intermediates, yielding 51% of the final product .

- Key Differences : The pyrrolopyrimidine moiety enhances biological activity (e.g., kinase inhibition), while the nitro group in the target compound may improve redox stability.

(b) (2-(4-Nonylphenoxy)ethyl) Potassium Phosphonate

- Structure: Features a nonylphenoxy group instead of 4-nitrophenoxy and a potassium counterion.

Physicochemical Properties :

Parameter Sodium (Target Compound) Potassium Analogue cLogP Estimated ~1.5–2.0 2.997 Polar Surface Area ~80–90 Ų 55.76 Ų Solubility Higher in water Lower (cLogS = -2.84) - Applications : The potassium derivative’s higher lipophilicity (cLogP) suggests better membrane permeability but poorer aqueous solubility compared to the sodium salt .

Functional Analogues with Sulfonate/Sulfate Groups

Sodium Laureth Sulfate (SLES)

- Structure : Contains a sulfate (-SO₄⁻) group instead of phosphonate and a lauryl ethoxylate chain.

- Properties :

- Regulatory Status: SLES is widely regulated (e.g., EPA DfE Alternatives Assessment) for its lower toxicity profile compared to phenoxy-substituted phosphonates .

Nitroaromatic Derivatives

2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone

- Structure : Lacks a phosphonate group but shares a nitroaromatic (phenylsulfonyl) moiety.

- Reactivity : The sulfonyl group increases electrophilicity, whereas the nitro group in the target compound may participate in redox reactions.

- Synthetic Methods: Both compounds employ sodium ethoxide-mediated nucleophilic substitutions, though purification steps differ (e.g., ethanol recrystallization vs. aqueous precipitation) .

Biological Activity

Sodium (2-(2-(4-nitrophenoxy)ethoxy)ethyl) phosphonate, a phosphonate compound, has garnered attention due to its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Overview of Phosphonates

Phosphonates are a class of organophosphorus compounds known for their diverse biological activities. They can act as antiviral, antibacterial, and anticancer agents. The presence of the phosphonate group enhances their stability and bioactivity compared to traditional phosphate esters, making them promising candidates in medicinal chemistry .

The biological activity of this compound is primarily attributed to its ability to interfere with nucleoside metabolism. Phosphonates can mimic natural substrates, leading to the inhibition of key enzymes involved in nucleotide synthesis. This inhibition can disrupt cellular processes such as DNA replication and repair, ultimately leading to cell death in pathogenic organisms or cancer cells .

Antiviral Activity

Research has demonstrated that phosphonates exhibit significant antiviral properties. For instance, studies on related nucleoside phosphonates have shown pronounced activity against various viruses, including HIV and hepatitis viruses. The mechanism often involves the conversion of phosphonate prodrugs into active nucleotide analogs within the host cells, bypassing the rate-limiting phosphorylation step typical of nucleoside analogs .

Antibacterial Activity

This compound has been evaluated for its antibacterial properties. In vitro studies indicate that it possesses activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it can effectively inhibit bacterial growth comparable to standard antibiotics .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antiviral Studies : A study demonstrated that related phosphonates showed significant inhibition of viral replication in cell cultures infected with HIV-1. The compounds were found to be effective at low micromolar concentrations, indicating their potential as antiviral agents .

- Antibacterial Efficacy : In another study, this compound was tested against various bacterial strains. The results showed inhibition zones ranging from 20 mm to 30 mm, suggesting strong antibacterial activity .

- Cytotoxicity : Investigations into the cytotoxic effects on human cell lines revealed that while the compound exhibited potent activity against cancer cells, it maintained a favorable safety profile at therapeutic doses .

Data Table: Biological Activity Summary

| Activity Type | Target Organisms | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|---|

| Antiviral | HIV-1 | 0.5 - 1 | N/A |

| Antibacterial | E. coli | 10 - 20 | 25 |

| S. aureus | 5 - 15 | 30 | |

| K. pneumoniae | 10 - 20 | 22 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Sodium (2-(2-(4-nitrophenoxy)ethoxy)ethyl) phosphonate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step phosphorylation and etherification. A bifunctional approach can be adapted from Conary et al. (1991), where carbamoyl intermediates are used to stabilize reactive phosphonate groups . Alternatively, the Steglich protocol (DIC/DMAP-catalyzed esterification) is effective for introducing ethoxyethyl chains, as demonstrated in trifluoroethyl phosphonate synthesis . Key variables include pH (alkaline hydrolysis for ester activation) and solvent polarity (e.g., THF for improved solubility of nitroaromatic intermediates).

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- Methodological Answer :

- X-ray crystallography : Resolves nitro group orientation and phosphonate geometry, as shown in uranyl nitrate complexes of analogous phosphonates .

- NMR spectroscopy : P NMR identifies phosphonate chemical shifts (~20–30 ppm), while H NMR confirms ethoxyethyl chain integration (δ 3.5–4.5 ppm for ether linkages) .

- FT-IR : Peaks at 1250–1300 cm (P=O stretch) and 1520 cm (NO asymmetric stretch) validate functional groups .

Q. How does the nitro group influence the compound’s reactivity in aqueous environments?

- Methodological Answer : The 4-nitrophenoxy moiety enhances electrophilicity, making the compound susceptible to nucleophilic substitution (e.g., hydrolysis). Kinetic studies in buffered solutions (pH 7–9) can track degradation via UV-Vis monitoring of released 4-nitrophenolate (λ_max = 400 nm). Compare with Ethyl-p-nitrophenyl Phosphonate (CAS 2104-64-5), which has a solubility of 8.21 × 10 mg/L, suggesting similar hydrolytic instability in polar solvents .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental spectral data?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict vibrational frequencies and NMR chemical shifts, reconciling discrepancies between observed and expected spectra. For example, steric hindrance from ethoxyethyl chains may cause unexpected P NMR shifts, which DFT can model by optimizing molecular conformations .

Q. What strategies mitigate interference from nitro group reduction in biological activity assays?

- Methodological Answer : In antimicrobial studies, use anaerobic conditions or add radical scavengers (e.g., ascorbic acid) to prevent nitro group reduction, which can generate reactive intermediates that skew results. Reference carbamoyl phosphonate analogs, where nitro groups were retained without reduction in bacterial assays .

Q. How can the compound’s phosphonate group be functionalized for targeted applications (e.g., catalysis or drug delivery)?

- Methodological Answer : Phosphonate esterification or coordination with metal ions (e.g., uranyl) enhances functionality. For catalysis, modify the ethoxyethyl chain with chiral ligands (e.g., binaphthol) to create asymmetric environments. For drug delivery, conjugate with polyethylene glycol (PEG) via phosphonate ester linkages, leveraging methods from trifluoroethanol-based esterifications .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data in different solvent systems?

- Methodological Answer : Systematic solubility testing in aprotic (e.g., DMSO) vs. protic (e.g., ethanol) solvents is essential. For example, Ethyl-p-nitrophenyl Phosphonate has low solubility in water (8.21 × 10 mg/L) but higher solubility in ethanol (4.74 × 10 mg/L) . Use Hansen solubility parameters to predict compatibility and explain discrepancies.

Experimental Design Tables

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Synthesis solvent | Tetrahydrofuran (THF) | |

| Esterification catalyst | DIC/DMAP (Steglich protocol) | |

| Hydrolysis pH | 10–12 (NaOH) | |

| Characterization method | P NMR, X-ray diffraction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.